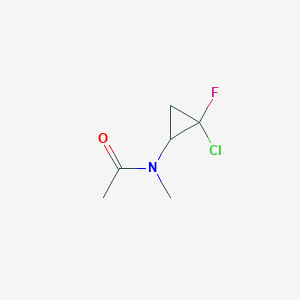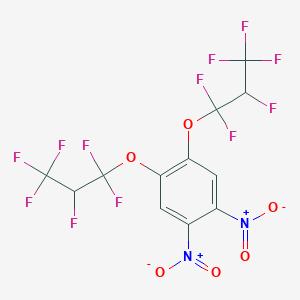
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole is a heterocyclic compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. The compound is an aromatic aldehyde, containing both a dioxole ring and a difluorinated ring connected by an isopropyl side chain. This compound has been studied for its potential as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds, as well as for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in medicinal chemistry and biochemistry. The compound has been used as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the enzyme 5-lipoxygenase and its potential to inhibit the growth of certain types of cancer cells.
Mecanismo De Acción
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential ability to inhibit the enzyme 5-lipoxygenase. This enzyme plays a key role in the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of a number of diseases, including asthma, atherosclerosis, and arthritis. This compound has been found to inhibit the activity of 5-lipoxygenase, and thus may be useful as a therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. The compound has been found to inhibit the enzyme 5-lipoxygenase, and thus may be useful as a therapeutic agent for the treatment of diseases such as asthma, atherosclerosis, and arthritis. In addition, the compound has been found to have antioxidant and anti-inflammatory effects. Additionally, the compound has been found to have potential anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize, and can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct arylation. Additionally, the compound has been found to have potential therapeutic applications, such as its ability to inhibit the enzyme 5-lipoxygenase and its potential to inhibit the growth of certain types of cancer cells. However, the compound also has some limitations, such as its potential toxicity and its potential to cause skin irritation.
Direcciones Futuras
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has potential for further research and development. Future research could focus on further elucidating the biochemical and physiological effects of the compound, as well as exploring its potential therapeutic applications. Additionally, research could be done to explore the potential toxicity and skin irritation associated with the compound, as well as exploring potential methods to reduce these effects. Other potential future research directions include exploring the potential of the compound as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds, as well as exploring its potential applications in other areas of medicinal chemistry and biochemistry.
Métodos De Síntesis
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct arylation. The Grignard reagent method involves the addition of a Grignard reagent to a difluorobenzaldehyde, followed by hydrolysis to form this compound. The palladium-catalyzed reaction involves the addition of a palladium catalyst to a difluorobenzaldehyde, followed by a Heck reaction to form this compound. The direct arylation method involves the addition of a difluorobenzaldehyde to an aryl halide, followed by a Heck reaction to form this compound.
Propiedades
IUPAC Name |
2,2-difluoro-5,6-di(propan-2-yl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-7(2)9-5-11-12(6-10(9)8(3)4)17-13(14,15)16-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBKCSAFDLSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1C(C)C)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)








![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)